molecular formula C9H9N5 B11907830 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile

2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile

Cat. No.: B11907830
M. Wt: 187.20 g/mol
InChI Key: BRRVQCPPFVONFG-UHFFFAOYSA-N
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Description

2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile is a heterocyclic compound that features a unique bicyclic structureThe pyrrolo[2,1-f][1,2,4]triazine moiety is a key structural component in several therapeutic drugs, including those targeting RNA viruses and various cancer types .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile can be achieved through multiple synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core.

Industrial Production Methods: Industrial production of this compound often involves scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process has been developed, utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate. This method has been optimized to achieve a 55% overall yield .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, such as those involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted therapies with high specificity and efficacy .

Properties

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

2-amino-3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanenitrile

InChI

InChI=1S/C9H9N5/c10-4-8(11)3-7-1-2-14-9(7)5-12-6-13-14/h1-2,5-6,8H,3,11H2

InChI Key

BRRVQCPPFVONFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1CC(C#N)N)C=NC=N2

Origin of Product

United States

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